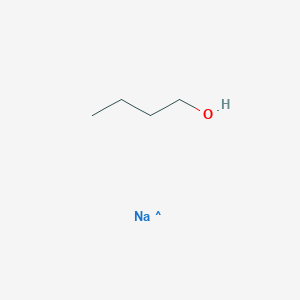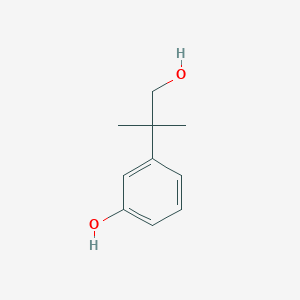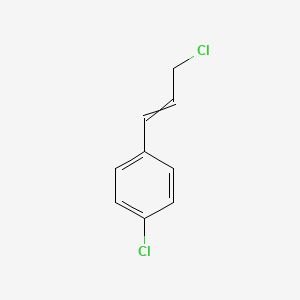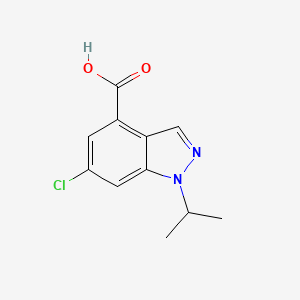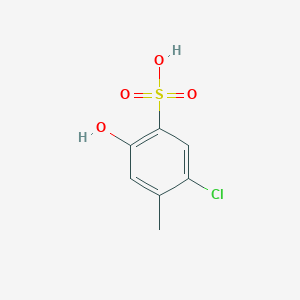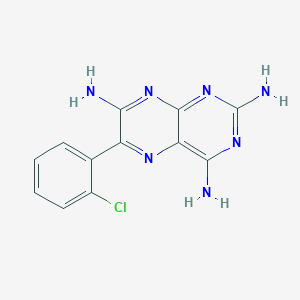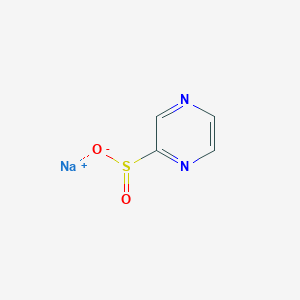
Sodium pyrazine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyrazine-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃N₂NaO₂S. It is a sodium salt of pyrazinesulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is particularly valued for its role as a building block in the synthesis of various organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyrazine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyrazine with sulfur dioxide and sodium hydroxide. The reaction typically proceeds under mild conditions, with the pyrazine being sulfonated to form pyrazinesulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrial production of sodium 2-pyrazinesulfinate often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality sodium 2-pyrazinesulfinate.
Chemical Reactions Analysis
Types of Reactions: Sodium pyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinesulfonic acid.
Reduction: Under reducing conditions, it can be converted back to pyrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sodium 2-pyrazinesulfinate under basic or neutral conditions.
Major Products:
Oxidation: Pyrazinesulfonic acid.
Reduction: Pyrazine.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Sodium pyrazine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, such as sulfones and sulfonamides.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs that target specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2-pyrazinesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the electrophile and the reaction environment.
Comparison with Similar Compounds
Sodium pyrazine-2-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness: this compound is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex molecules.
Properties
Molecular Formula |
C4H3N2NaO2S |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
sodium;pyrazine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI Key |
NPBMAHXIVWOTDJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)anilino]quinolizin-5-ium bromide](/img/structure/B8497372.png)
![4-[(N-Methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine](/img/structure/B8497383.png)
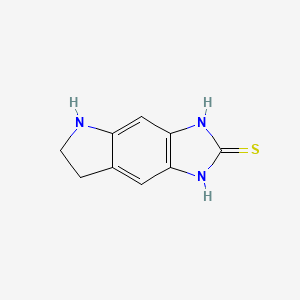
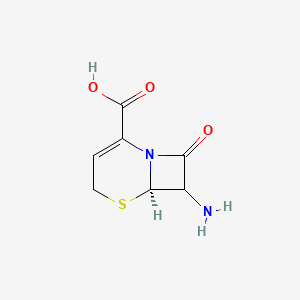

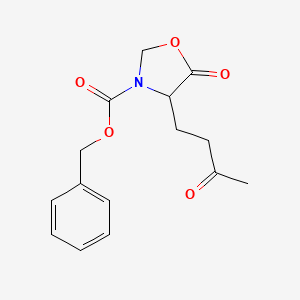
![1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8497418.png)
